Cas no 1338782-20-9 (methyl 2-(2-formylphenoxy)-5-nitrobenzoate)

methyl 2-(2-formylphenoxy)-5-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(2-formylphenoxy)-5-nitrobenzoate
- methyl 2-(2-formylphenoxy)-5-nitrobenzoate
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- MDL: MFCD23697494
- インチ: 1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3
- InChIKey: LWGJQPWXRWQCQL-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC([N+]([O-])=O)=CC=C1OC1=CC=CC=C1C=O
methyl 2-(2-formylphenoxy)-5-nitrobenzoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl 2-(2-formylphenoxy)-5-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BH-0713-10MG |
methyl 2-(2-formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | >97% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | BH-0713-5MG |
methyl 2-(2-formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | >97% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | BH-0713-10G |
methyl 2-(2-formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | >97% | 10g |
£660.00 | 2025-02-09 | |
Key Organics Ltd | BH-0713-100G |
methyl 2-(2-formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | >97% | 100g |
£4950.00 | 2025-02-09 | |
abcr | AB357978-5g |
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, 97%; . |
1338782-20-9 | 97% | 5g |
€696.70 | 2025-02-19 | |
TRC | M321745-500mg |
Methyl 2-(2-Formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | 500mg |
$ 185.00 | 2022-06-04 | ||
Apollo Scientific | OR303218-1g |
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | 1g |
£125.00 | 2024-05-23 | ||
abcr | AB357978-5 g |
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, 97%; . |
1338782-20-9 | 97% | 5 g |
€696.70 | 2023-07-19 | |
A2B Chem LLC | AI78302-10mg |
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | >97% | 10mg |
$240.00 | 2024-04-20 | |
Ambeed | A944118-1g |
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate |
1338782-20-9 | 97% | 1g |
$89.0 | 2024-04-24 |
methyl 2-(2-formylphenoxy)-5-nitrobenzoate 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
methyl 2-(2-formylphenoxy)-5-nitrobenzoateに関する追加情報
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate: A Comprehensive Overview
Methyl 2-(2-formylphenoxy)-5-nitrobenzoate, identified by the CAS number 1338782-20-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure featuring a formylphenoxy group and a nitrobenzoate moiety, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials.
The synthesis of methyl 2-(2-formylphenoxy)-5-nitrobenzoate involves a multi-step process that typically begins with the preparation of the formylphenoxy intermediate. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. Researchers have explored various catalysts, including transition metal catalysts and enzymes, to optimize this process. The incorporation of the nitro group at the 5-position of the benzoate ring is critical for modulating the compound's electronic properties, which are essential for its intended applications.
One of the most promising applications of methyl 2-(2-formylphenoxy)-5-nitrobenzoate lies in its potential as a precursor for bioactive molecules. Studies have shown that this compound can serve as a building block for constructing complex heterocycles, which are integral to many pharmaceutical agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. Recent research has highlighted its ability to inhibit certain kinases involved in cancer cell proliferation, making it a valuable candidate for drug discovery.
In addition to its pharmaceutical applications, methyl 2-(2-formylphenoxy)-5-nitrobenzoate has shown promise in the field of agrochemistry. Its ability to act as a plant growth regulator has been explored in recent studies, where it demonstrated potential in enhancing crop yield under stress conditions such as drought or salinity. This dual functionality underscores the versatility of this compound across multiple disciplines.
The chemical stability and reactivity of methyl 2-(2-formylphenoxy)-5-nitrobenzoate have also been extensively studied. Researchers have reported that the compound exhibits good thermal stability up to certain temperatures, making it suitable for high-temperature industrial processes. Furthermore, its reactivity towards nucleophilic aromatic substitution reactions has been leveraged to develop novel materials with tailored properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of methyl 2-(2-formylphenoxy)-5-nitrobenzoate. Density functional theory (DFT) calculations have revealed that the nitro group significantly influences the electron distribution across the molecule, enhancing its electrophilic character at specific sites. This understanding has facilitated the design of more efficient synthetic pathways and predictive models for its reactivity.
In conclusion, methyl 2-(2-formylphenoxy)-5-nitrobenzoate (CAS No.: 1338782-20-9) stands as a versatile compound with diverse applications across multiple scientific domains. Its unique structure, combined with recent breakthroughs in synthesis and application studies, positions it as a key player in advancing modern chemistry and materials science.
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